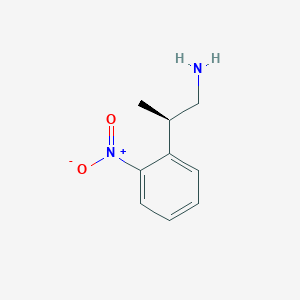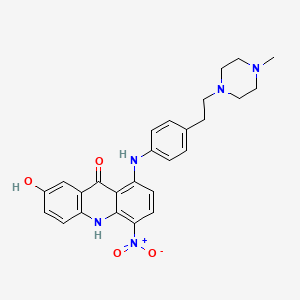
4'-n-Propyl-4-biphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-n-Propyl-4-biphenylZinc bromide is an organozinc compound with the molecular formula C15H15BrZn. This compound is utilized in various organic synthesis processes, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’-n-Propyl-4-biphenylZinc bromide typically involves the reaction of 4’-n-Propyl-4-biphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{4’-n-Propyl-4-biphenyl bromide} + \text{Zn} \rightarrow \text{4’-n-Propyl-4-biphenylZinc bromide} ]
Industrial Production Methods: In industrial settings, the production of 4’-n-Propyl-4-biphenylZinc bromide is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Propyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other organometallic reagents.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and other aprotic solvents are typically used.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4’-n-Propyl-4-biphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action of 4’-n-Propyl-4-biphenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparison with Similar Compounds
- Phenylzinc bromide
- Biphenylzinc bromide
- 4’-n-Butyl-4-biphenylZinc bromide
Comparison: 4’-n-Propyl-4-biphenylZinc bromide is unique due to its specific alkyl substitution, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction conditions and the types of products formed.
Properties
Molecular Formula |
C15H15BrZn |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
bromozinc(1+);1-phenyl-4-propylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QFDPRYVMIBLYKZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


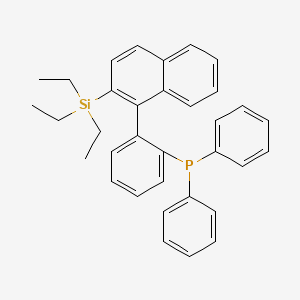
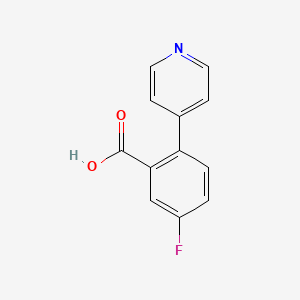
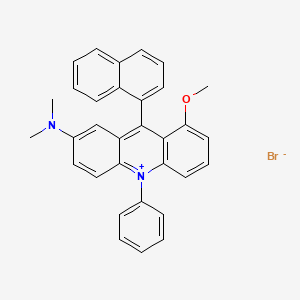
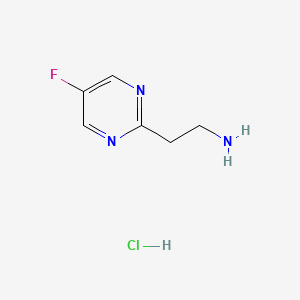
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
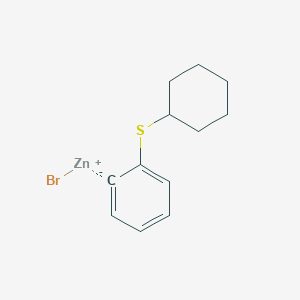
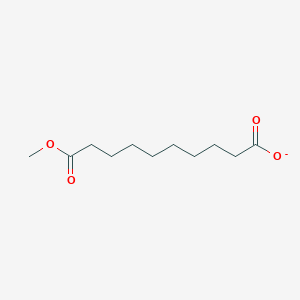
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
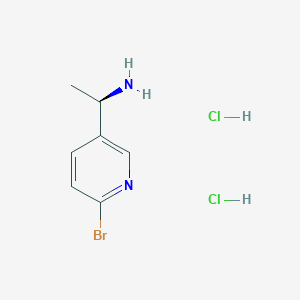
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
